Chemical Identity Verification: MTI-101 Cross-Labeling Risk vs. Authentic Peptidomimetic
Compound CAS 929220-61-1 is sold by multiple vendors under the synonym 'MTI-101.' However, the genuine MTI-101 described in peer-reviewed literature is a cyclized peptidomimetic (derived from the HYD1 peptide) that binds CD44/ITGA4 complexes and induces necrotic cell death in multiple myeloma [1][2]. These two entities are chemically distinct: the small-molecule thioxoimidazolidin-4-one (MW 257.35) vs. the peptidomimetic (MW >1000 Da). Procurement of CAS 929220-61-1 under the MTI-101 designation for myeloma studies will yield the wrong compound. Analytical confirmation by HRMS or NMR is essential to verify identity .
| Evidence Dimension | Chemical identity vs. literature synonym |
|---|---|
| Target Compound Data | 1-Methyl-3-(3-morpholinopropyl)-2-thioxoimidazolidin-4-one; MW 257.35; CAS 929220-61-1 |
| Comparator Or Baseline | Genuine MTI-101: cyclized HYD1 peptidomimetic; binds CD44/ITGA4; MW >1000 Da; described in Mol Cancer Ther 2013 [1] |
| Quantified Difference | Structurally unrelated; different molecular weight (257.35 vs. >1000 Da); different biological target |
| Conditions | Literature cross-referencing of CAS registry numbers and published characterization data |
Why This Matters
Purchasing CAS 929220-61-1 under the MTI-101 label will result in obtaining a structurally unrelated compound, invalidating experiments predicated on the peptidomimetic's CD44-binding mechanism.
- [1] Gebhard AW, Desai BM, Schimmer AD, et al. MTI-101 (cyclized HYD1) binds a CD44 containing complex and induces necrotic cell death in multiple myeloma. Mol Cancer Ther. 2013;12(11):2446-2458. doi:10.1158/1535-7163.MCT-13-0310 View Source
- [2] Gebhard AW, et al. MTI-101 treatment inducing activation of Stim1 and TRPC1 expression is a determinant of response in multiple myeloma. Sci Rep. 2017;7:2685. doi:10.1038/s41598-017-02713-0 View Source
